molecular formula C9H8F3NO2 B7768643 Ethyl 6-(trifluoromethyl)nicotinate CAS No. 851070-23-0

Ethyl 6-(trifluoromethyl)nicotinate

Cat. No. B7768643
CAS RN: 851070-23-0
M. Wt: 219.16 g/mol
InChI Key: NRFRJTLIEGYCOA-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)nicotinate is a chemical compound with the CAS Number: 597532-36-0 . It has a molecular weight of 219.16 .


Synthesis Analysis

The synthesis of this compound involves the use of commercially available and inexpensive starting materials . The process involves the preparation of amide and amine derivatives of trifluoromethyl pyridines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h3-5H,2H2,1H3 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.16 . The predicted boiling point is 229.0±40.0 °C . The predicted density is 1.284±0.06 g/cm3 . It is recommended to store this compound in a sealed, dry, and well-ventilated place .

Scientific Research Applications

  • It's used as an intermediate in the synthesis of complex compounds. For example, Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate is prepared and used as an intermediate in the synthesis of two 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones. This highlights its role in the creation of heterocyclic compounds, which are crucial in drug development and other chemical applications (Eichler, Rooney, & Williams, 1976).

  • The compound is a key intermediate in the synthesis of novel anti-infective agents. A safe and economical synthesis method using the trifluoromethylation of an aryl iodide has been developed for methyl 6-chloro-5-(trifluoromethyl)nicotinate, showcasing its importance in pharmaceutical manufacturing (Mulder et al., 2013).

  • A convenient synthesis method has been developed for alkyl-substituted ethyl nicotinates using 3-cyano-2(1H)-pyridones. This process is indicative of its versatility and adaptability in producing various nicotinate esters, which are valuable in numerous chemical reactions and potential medicinal applications (Paine, 1987).

  • The compound has been used to synthesize ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate. These molecules have almost identical bond lengths and molecular conformations, indicating its role in creating structurally similar but functionally different compounds (Cobo, Glidewell, Low, & Orozco, 2008).

  • It's involved in the development of pest control solutions. Ethyl nicotinate was found to be a potent attractant for Thrips obscuratus in peaches and apricots, suggesting its application in agricultural pest management (Penman, Osborne, Worner, Chapman, & McLaren, 1982).

  • A study on the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model indicated its potential as a retinoprotector, emphasizing its prospective medicinal applications in protecting against retinal ischemia–reperfusion (Peresypkina et al., 2020).

Safety and Hazards

Ethyl 6-(trifluoromethyl)nicotinate is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust or vapor, and to use only outdoors or in a well-ventilated area .

Future Directions

The trifluoromethyl pyridine functional group present in Ethyl 6-(trifluoromethyl)nicotinate is widely used in a range of pesticides and insecticides . The amide and amine derivatives of trifluoromethyl pyridines prepared from this compound could be very useful for the development of novel insecticides and pesticides for improved therapeutic activity .

Relevant Papers The paper titled “An Efficient Synthesis and Characterization of Amine and Amide Derivatives of this compound” provides valuable information about the synthesis and characterization of this compound .

properties

IUPAC Name

ethyl 6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFRJTLIEGYCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005501
Record name Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

597532-36-0, 851070-23-0
Record name Ethyl 6-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597532-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxylic acid, 6-(trifluoromethyl)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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